(6-(4-Fluorobenzyl)-3,3-dimethyl-1-(2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)acetyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl methanesulfonate
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Overview
Description
The compound (6-(4-Fluorobenzyl)-3,3-dimethyl-1-(2-((2R,5R)-5-methyl-2-((®-3-methylmorpholino)methyl)piperazin-1-yl)acetyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl methanesulfonate is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolo[3,2-b]pyridine core, substituted with a fluorobenzyl group, a dimethyl group, and a methanesulfonate ester, among other functional groups. Its unique structure suggests potential utility in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of various substituents. Common synthetic routes may involve:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.
Acetylation and Piperazine Introduction: The acetyl group and piperazine moiety can be introduced through acylation reactions and nucleophilic substitution, respectively.
Methanesulfonate Ester Formation: This final step typically involves the reaction of the hydroxyl group with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.
Medicine
The compound’s potential medicinal applications include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound can be utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and as a reagent in cross-coupling reactions.
(-)-Carvone: A natural compound with bioactive properties, used as a bioherbicide.
Uniqueness
The compound’s uniqueness lies in its complex structure, which combines multiple functional groups and a pyrrolo[3,2-b]pyridine core
Properties
Molecular Formula |
C31H44FN5O5S |
---|---|
Molecular Weight |
617.8 g/mol |
IUPAC Name |
[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1-[2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]acetyl]-2H-pyrrolo[3,2-b]pyridin-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C31H44FN5O5S/c1-21-15-36(26(14-33-21)16-35-10-11-41-18-22(35)2)17-29(38)37-20-31(3,4)30-28(37)13-24(12-23-6-8-25(32)9-7-23)27(34-30)19-42-43(5,39)40/h6-9,13,21-22,26,33H,10-12,14-20H2,1-5H3/t21-,22-,26-/m1/s1 |
InChI Key |
WHDGASWHFLZIRX-XLGIIRLISA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)COS(=O)(=O)C)CC5=CC=C(C=C5)F)(C)C |
Canonical SMILES |
CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)COS(=O)(=O)C)CC5=CC=C(C=C5)F)(C)C |
Origin of Product |
United States |
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